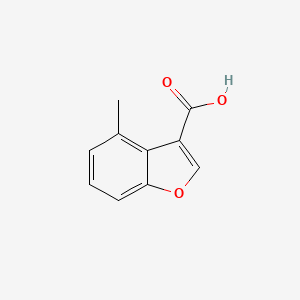

4-Methyl-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-8-9(6)7(5-13-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXHHAOWBYGNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379192-50-3 | |

| Record name | 4-methyl-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 1 Benzofuran 3 Carboxylic Acid and Analogous Benzofuran Carboxylic Acid Systems

Established Reaction Pathways for Benzofuran (B130515) Core Construction

The construction of the benzofuran ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. rsc.org Most synthetic strategies focus on the formation of the O–C2 or C2–C3 bonds in the final ring-closing step. rsc.org These pathways can be broadly categorized into classical condensation and cyclization protocols and modern metal-catalyzed reactions.

Condensation and Intramolecular Cyclization Protocols

Traditional methods for benzofuran synthesis often rely on condensation reactions followed by intramolecular cyclization. These protocols, while established, remain valuable for their simplicity and the availability of starting materials. One common approach involves the base-catalyzed condensation of o-hydroxyphenones with reagents like 1,1-dichloroethylene, which generates intermediates that can cyclize to form highly functionalized benzofurans. organic-chemistry.org

Another powerful strategy is the acid-catalyzed cyclization of α-aryloxycarbonyl compounds. rsc.orgoregonstate.edu In this approach, an α-phenoxycarbonyl substrate undergoes an intramolecular Friedel–Crafts-type reaction to build the furanoid ring. oregonstate.edu The regiochemical outcome of this cyclization is often predictable; for instance, if one ortho position on the phenol (B47542) ring is blocked, cyclization occurs exclusively at the available site. oregonstate.edu When both ortho positions are free, the reaction typically favors the sterically less-hindered product. oregonstate.edu

Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, greater functional group tolerance, and novel pathways for ring construction. nih.gov Catalysts based on palladium, copper, nickel, and rhodium are prominently featured in these advanced methodologies.

Palladium catalysis is one of the most widely employed tools for benzofuran synthesis due to its versatility. acs.orgtandfonline.com Common strategies include:

Sonogashira Coupling followed by Cyclization: This two-step, one-pot process involves the palladium-catalyzed coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. rsc.org This method is highly efficient for producing 2-substituted benzofurans.

Heck-Type Reactions: Intramolecular oxidative cyclization of substrates like ortho-cinnamyl phenols can be achieved using palladium catalysts such as [PdCl₂(CH₃CN)₂] with an oxidant. organic-chemistry.org This provides a direct route to 2-benzyl benzofurans. A one-step direct arylation and ring-closure of benzofurans with aryl iodides has also been reported, proceeding through a Heck-type oxyarylation mechanism. nih.gov

C-H Activation/Oxidative Cyclization: Modern palladium-catalyzed methods can construct benzofurans through direct C-H bond functionalization. organic-chemistry.orgrsc.org For example, phenols can react with bromoalkynes to form (Z)-2-bromovinyl phenyl ethers, which then undergo intramolecular cyclization via palladium-catalyzed C-H activation to yield 2-substituted benzofurans. organic-chemistry.org

Below is a table summarizing selected palladium-catalyzed methods for the synthesis of the benzofuran core.

| Starting Materials | Catalyst/Ligand System | Conditions | Product Type | Yield (%) | Ref |

| o-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂ / CuI | Triethylamine, solvent | 2-Substituted Benzofurans | 84–91 | nih.gov |

| 2-(2-Formylphenoxy)acetonitrile, Arylboronic acid | Pd(OAc)₂ / bpy | Toluene, 90 °C | 2-Benzoylbenzofurans | 58–94 | nih.gov |

| o-Cinnamyl phenol | [PdCl₂(CH₃CN)₂] / Benzoquinone | Not specified | 2-Benzyl Benzofurans | Good | organic-chemistry.org |

| Benzofuran, o-Hydroxy aryl iodide | Pd(OAc)₂ / Ag₂O | 2-Nitrobenzoic acid, 25-70 °C | Dihydrobenzofuro[3,2-b]-benzofurans | High | nih.gov |

| 1-(2-Bromoaryl)ketone | Pd₂(dba)₃ / IPr | Cs₂CO₃, o-xylene, 100 °C | 2,3-Disubstituted Benzofurans | High | nih.gov |

Copper catalysts offer a cost-effective and efficient alternative to palladium for benzofuran synthesis. rsc.org Copper can be used alone or as a co-catalyst with palladium. acs.org Key copper-catalyzed methodologies include:

Coupling and Cyclization: Copper catalysts can promote the coupling of o-halophenols with various partners, followed by cyclization. For instance, the reaction of 2-gem-dibromovinylphenols can undergo a copper-catalyzed intramolecular C-O coupling. organic-chemistry.org

Aerobic Oxidative Cyclization: A one-pot procedure using a copper catalyst and molecular oxygen allows for the regioselective synthesis of polysubstituted benzofurans from simple phenols and alkynes. rsc.org

Intramolecular Dehydrogenative C-O Coupling: Copper can mediate the intramolecular C-H/O-H coupling to form the benzofuran ring, a method that has been successfully applied to synthesize complex fused systems like benzothieno[3,2-b]benzofurans with excellent yields. rsc.org

The following table highlights representative copper-catalyzed benzofuran syntheses.

| Starting Materials | Catalyst System | Conditions | Product Type | Yield (%) | Ref |

| Phenol, Alkyne | Copper catalyst | Molecular Oxygen | Polysubstituted Benzofurans | Good | rsc.org |

| 2-(Benzo[b]thiophen-2-yl)phenol derivatives | Cu(OAc)₂ | Toluene, 120 °C, Air | Benzothieno[3,2-b]benzofurans | 64–91 | rsc.org |

| Salicylaldehyde Schiff bases, Alkenes | CuCl | DBU, DMF | Trifluoroethyl-substituted benzofurans | 45–93 | acs.org |

| 2-Fluorophenylacetylene derivatives | CuI | KOH, H₂O, KI, DMSO, 80 °C | Benzofurans | Good | nih.gov |

While less common than palladium or copper, nickel and rhodium catalysts provide unique pathways for benzofuran synthesis. acs.orgnih.gov

Nickel-based catalysis is emerging as a powerful tool, particularly for intramolecular reactions. A notable example is the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones, which furnishes benzofuran derivatives in moderate to good yields. organic-chemistry.orgthieme.de This method demonstrates good tolerance for various electron-donating and electron-withdrawing groups on the substrates. thieme.de

Rhodium-based catalysis has been employed for innovative annulation and C-H activation strategies. nih.govrsc.org For example, rhodium catalysts can mediate the [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides to access 2,3-dihydrobenzofurans in excellent yields. rsc.org Another novel approach involves a rhodium-catalyzed C–H directing group migration between 1,3-diynes and N-benzoxyacetamide to construct the benzofuran ring. acs.orgnih.gov

Regioselective Synthesis of Benzofuran-3-carboxylic Acid Derivatives

The synthesis of benzofuran-3-carboxylic acids requires precise control over regioselectivity. While many methods yield 2-substituted or 2,3-disubstituted benzofurans, specific strategies have been developed to install a carboxyl group at the C-3 position.

One effective strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This cascade reaction proceeds through a Diels-Alder cycloaddition, followed by eliminations and a final intramolecular condensation to regioselectively produce highly substituted benzofuranones, which are direct precursors to benzofurans. oregonstate.edu This method allows for programmable substitution at any position on the benzofuran core. oregonstate.edu

Another approach involves a DMAP-mediated tandem cyclization. The reaction of ortho-hydroxy α-aminosulfones with various reaction partners can lead to the formation of spiro-benzofuran derivatives, which can serve as precursors for 3-substituted benzofurans. mdpi.com

Furthermore, cascade radical cyclization reactions offer a modern route. For instance, single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization cascade, followed by intermolecular coupling, to construct complex polycyclic benzofurans that would be challenging to prepare otherwise. nih.gov While not directly yielding a carboxylic acid, the functional groups installed can be further manipulated.

For the specific synthesis of 4-substituted benzofuran-3-carboxylic acids, such as the title compound, these regioselective methods can be applied by starting with appropriately substituted phenols (e.g., 3-methylphenol derivatives) to ensure the desired substitution pattern on the final product.

Introduction of Carboxylic Acid Moieties via Carbonylation and Oxidation

The installation of a carboxylic acid group onto the benzofuran core is a critical step in the synthesis of the target compounds. Carbonylation and oxidation reactions represent powerful strategies for achieving this transformation.

Carbonylative cyclizations are an effective method for concurrently constructing the heterocyclic ring and introducing the carboxylate precursor. mdpi.com For instance, palladium-catalyzed processes involving the coupling of appropriately substituted phenols and alkynes under a carbon monoxide atmosphere can lead to the formation of benzofuran-3-carboxylates. acs.org A related approach involves the insertion of a carbonyl group into a pre-formed intermediate. acs.org

Oxidation-based methods provide an alternative route. One such pathway involves the ozonolysis of a silylated enol ether derived from 4-hydroxyindanone, followed by an oxidation step to form a precursor that can be aromatized to the desired benzofuran carboxylic acid ester. google.com Another strategy uses the oxidation of furans with catalysts like Mn(III)/Co(II) under an oxygen atmosphere, which opens the furan (B31954) ring to produce 1,4-dicarbonyl moieties that can subsequently cyclize and be converted to benzofuran derivatives. rsc.org Furthermore, carbonate-promoted C-H carboxylation, where salts like alkali furan-2-carboxylate (B1237412) are heated under CO2, offers a direct method to introduce a carboxylic acid group onto a furan ring, a strategy with potential application to benzofuran systems for scalable synthesis. rsc.org

A transition-metal-free decarbonylation-oxidation protocol has also been developed for the conversion of 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones. beilstein-journals.org This process relies on the in-situ generation of hydroperoxide from the autooxidation of a solvent like tetrahydrofuran (B95107) (THF), which facilitates the transformation. beilstein-journals.org

Table 1: Selected Oxidation Methods in Benzofuran Synthesis

| Starting Material Precursor | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| 4-Hydroxyindanone | 1. Silylation, 2. Ozonolysis, 3. Oxidation (e.g., oxone) | 4-Benzofuran-carboxylic acid ester | google.com |

| 2-Substituted Furans | Mn(III)/Co(II), O2 | Benzofuran derivatives via dicarbonyl intermediates | rsc.org |

| Alkali furan-2-carboxylates | CO2, Heat | Furan-2,5-dicarboxylic acid | rsc.org |

Development of Modular and Stereoselective Synthetic Routes

Modern synthetic chemistry emphasizes the development of modular routes that allow for the rapid assembly of diverse analogs from common building blocks. nih.gov This approach is highly valuable for creating libraries of compounds for biological screening.

A notable modular strategy for benzofuran-2-carboxamides begins with a simple, commercially available precursor like benzofuran-2-carboxylic acid. nih.govchemrxiv.org An 8-aminoquinoline (B160924) (8-AQ) auxiliary is installed, which then directs a palladium-catalyzed C-H arylation to introduce a wide range of aryl and heteroaryl substituents at the C3 position. mdpi.comnih.gov The directing group can subsequently be removed or the amide can be transformed via transamidation, providing access to a vast array of structurally complex products in just a few steps. mdpi.comchemrxiv.org

Another modular approach involves the construction of polycyclic benzofurans. mdpi.com This can be achieved through a sequence involving the preparation of diaryl ketones, selective demethylation, attachment of another aromatic moiety via alkylation, and a final deprotonation-cyclization-dehydration cascade to form the benzofuran ring. mdpi.com Such multi-step but highly adaptable routes are powerful tools for synthesizing complex natural products and their analogs. mdpi.com

Achieving stereoselectivity in these syntheses is a significant challenge, particularly when creating chiral centers. numberanalytics.com The development of asymmetric catalysts and the use of chiral auxiliaries are key strategies being explored to control the three-dimensional arrangement of atoms in the final products. numberanalytics.com

Table 3: Modular Synthesis of C3-Arylated Benzofuran-2-Carboxamides

| Step | Description | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Auxiliary Installation | Benzofuran-2-carboxylic acid, 8-aminoquinoline, HATU, DIPEA | Prepare substrate for directed C-H activation | mdpi.comchemrxiv.org |

| 2 | C-H Arylation | Aryl iodide, Pd(OAc)2, AgOAc, NaOAc | Install diverse aryl groups at the C3 position | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement for Scalability

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability. google.com Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. scielo.brchemrxiv.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. For example, the Perkin rearrangement of 3-bromocoumarins to form benzofuran-2-carboxylic acids can be accomplished in just 5 minutes with microwave irradiation, compared to 3 hours under traditional reflux conditions, while achieving yields as high as 99%. nih.gov

The choice of solvent and oxidant is also critical. In the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a systematic study found that silver(I) oxide was the most efficient oxidant and acetonitrile (B52724), a greener solvent than commonly used alternatives like benzene (B151609), provided the best balance between substrate conversion and selectivity. scielo.br Optimizing these conditions allowed the reaction time to be reduced from 20 hours to 4 hours without a significant loss in performance. scielo.brchemrxiv.org

For large-scale synthesis, moving from batch processing to continuous flow reactors can offer significant advantages. A scalable carboxylation route to furan-2,5-dicarboxylic acid was demonstrated on a 1-mole scale using a fixed-bed flow reactor, achieving an 89% isolated yield. rsc.org This approach allows for better control over reaction parameters and facilitates the removal of by-products, which can inhibit the reaction or lead to decomposition. rsc.org Such strategies are essential for the scalable and industrial production of benzofuran carboxylic acids. google.com

Table 4: Comparison of Conventional vs. Optimized Reaction Conditions

| Reaction | Conventional Conditions | Optimized Conditions | Improvement | Reference |

|---|---|---|---|---|

| Perkin Rearrangement | Reflux in ethanol/NaOH, 3 hours | Microwave (300W), ethanol/NaOH, 5 minutes | Drastically reduced reaction time, high yield (99%) | nih.gov |

| Oxidative Coupling | Benzene/acetone, 20 hours | Acetonitrile, Ag2O, 4 hours | Greener solvent, reduced reaction time, good conversion & selectivity | scielo.br |

Comprehensive Spectroscopic and Structural Elucidation of 4 Methyl 1 Benzofuran 3 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H-NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 4-Methyl-1-benzofuran-3-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, the methyl group protons, and the acidic proton of the carboxylic acid.

The acidic proton of the carboxylic acid is typically the most deshielded, appearing as a broad singlet far downfield, often around 12-13 ppm, due to hydrogen bonding. libretexts.org The protons on the benzene (B151609) ring will appear in the aromatic region (typically 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) will depend on their position relative to the methyl group and the fused furan ring. The single proton on the furan ring (at position 2) is expected to appear as a singlet, typically in the range of 7.5-8.5 ppm. The methyl group protons at position 4 will give rise to a sharp singlet, typically around 2.4-2.6 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | ~12.0 - 13.0 | Broad Singlet |

| H2 (furan) | ~8.0 - 8.5 | Singlet |

| H5, H6, H7 (benzene) | ~7.0 - 7.8 | Multiplets |

| CH₃ (at C4) | ~2.4 - 2.6 | Singlet |

The ¹³C-NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165-185 ppm region. libretexts.org The quaternary carbons of the benzofuran (B130515) ring system (C3, C3a, C4, C7a) will also show distinct signals. Aromatic and furan carbons generally resonate between 100 and 160 ppm. The methyl carbon is the most shielded, appearing upfield around 15-25 ppm.

For comparison, the ¹³C-NMR spectrum of the methyl ester of 4-benzofuran-carboxylic acid shows signals for the benzofuran carbons between 107.7 and 155.1 ppm, with the carbonyl carbon at 166.7 ppm. google.com In 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, the benzofuran carbons appear in a similar range, with the carboxylic carbon at 166.86 ppm and the methyl carbon at 14.51 ppm. unimi.it

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 - 170 |

| C3a, C7a (bridgehead) | ~145 - 155 |

| C2, C4, C5, C6, C7 | ~110 - 140 |

| C3 | ~105 - 115 |

| CH₃ (at C4) | ~15 - 25 |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like FT-IR are instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad O-H stretching band is characteristic for carboxylic acids, typically appearing in the region of 2500-3300 cm⁻¹. libretexts.org This broadness is a result of strong intermolecular hydrogen bonding.

The carbonyl (C=O) stretch of the carboxylic acid will give a strong, sharp absorption band. For aromatic carboxylic acids, this peak is typically found between 1680 and 1710 cm⁻¹. libretexts.orgspectroscopyonline.com The spectrum will also feature C-O stretching and O-H bending vibrations. The C-O stretch usually appears in the 1210-1320 cm⁻¹ region, while the O-H bend is often observed as a broad peak around 920-960 cm⁻¹. spectroscopyonline.com Aromatic C-H stretches will be visible above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Data from related benzofuran carboxylic acids supports these expectations. For instance, 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid shows a broad O-H stretch at 3449 cm⁻¹ and a strong C=O stretch at 1697 cm⁻¹. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Carboxylic Acid | O-H Bend | 920 - 960 | Medium, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₈O₃), the calculated monoisotopic mass is 176.04735 Da. uni.lu The mass spectrum would show a molecular ion peak (M⁺) at m/z 176.

A primary fragmentation pathway for carboxylic acids involves the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). A characteristic fragmentation for many carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺) through cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org In this case, cleavage could lead to a prominent peak corresponding to the benzofuranyl-acylium ion. Further fragmentation of the benzofuran ring system would also be expected. Predicted mass spectrometry data suggests adducts such as [M+H]⁺ at m/z 177.05463 and [M+Na]⁺ at m/z 199.03657. uni.lu

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

| 176 | [C₁₀H₈O₃]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₀H₇O₂]⁺ | Loss of OH |

| 148 | [C₉H₈O₂]⁺ | Loss of CO |

| 131 | [C₉H₇O]⁺ | Loss of COOH |

X-ray Diffraction Analysis for Crystalline State Molecular Conformation and Packing

X-ray diffraction on a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While an experimental crystal structure for this compound is not available, analysis of analogous structures can provide valuable insights.

Benzofuran rings are generally planar. mdpi.comnih.gov For example, in methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, the benzofuran moiety is essentially planar. mdpi.com It is expected that the benzofuran core of this compound would also be planar. The carboxylic acid group may be slightly twisted out of the plane of the benzofuran ring.

Advanced Chromatographic and Spectroscopic Techniques for Purity Assessment and Identification

The definitive identification and rigorous purity assessment of synthesized compounds such as this compound and its analogs are critical for their application in research and development. A multi-faceted approach employing advanced chromatographic and spectroscopic techniques is essential to separate the target molecule from impurities, confirm its molecular structure, and ensure its quality.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are cornerstone techniques for assessing the purity of benzofuran derivatives. rsc.org These methods offer high resolution for separating the primary compound from starting materials, by-products, and degradation products. The choice of stationary phase, typically a reversed-phase C18 column, and a carefully optimized mobile phase gradient, often consisting of acetonitrile (B52724) and water with acid modifiers like trifluoroacetic acid, allows for precise separation. rsc.org For instance, a validated RP-HPLC method for the analysis of the related compound carbofuran (B1668357) utilized a C18 column with a mobile phase of acetonitrile and potassium dihydrogen orthophosphate (60:40) at a pH of 5.8, achieving a sharp peak at a specific retention time.

Table 1: Examples of HPLC/UPLC Methods for Analysis of Benzofuran Derivatives

| Method | Stationary Phase | Mobile Phase | Flow Rate | Reference |

|---|---|---|---|---|

| UPLC Method 1 | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Gradient of 5–95% acetonitrile in water, each with 0.05% trifluoroacetic acid | N/A | rsc.org |

| HPLC Method 2 | Xbridge C18, 4.6 x 150 mm, 5 µm | Gradient of 5–95% acetonitrile in water, each with 0.1% trifluoroacetic acid | 1.5 mL/min | rsc.org |

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of the target compound. When coupled with chromatographic systems (LC-MS), it provides definitive identification of separated components. Electrospray ionization (ESI) is a common technique used for benzofuran carboxylic acids, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode. unimi.itrsc.org For less polar derivatives or instances where direct analysis is challenging, techniques like Atmospheric Pressure Chemical Ionization (APCI) can be employed, sometimes requiring post-column derivatization to yield a derivative amenable to MS analysis. nih.gov Predicted mass spectrometry data for the parent compound, this compound, highlights the expected mass-to-charge ratios for various adducts. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₈O₃)

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.05463 |

| [M+Na]⁺ | 199.03657 |

| [M-H]⁻ | 175.04007 |

| [M+NH₄]⁺ | 194.08117 |

Data sourced from predicted values calculated using CCSbase. uni.lu

Experimental data from analogs further illustrates the utility of ESI-MS. For example, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was identified by its [M-H]⁻ ion in ESI-MS analysis. unimi.it

Table 3: Experimental ESI-MS Data for a Benzofuran Carboxylic Acid Analog

| Compound Name | Calculated m/z for C₁₀H₈O₄ | Found m/z | Ion Mode | Reference |

|---|

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information for structural elucidation. ¹H-NMR spectra reveal the number of different protons, their chemical environment, and their proximity to one another. The carboxylic acid proton (COOH) is typically highly deshielded, appearing as a broad singlet in the 10-12 ppm region. libretexts.org Protons on the benzofuran ring system appear in the aromatic region, with their specific chemical shifts and coupling constants providing crucial information about the substitution pattern. For instance, in the analog 4-benzofuran-carboxylic acid methyl ester, the aromatic protons were observed between 7.33 and 7.98 ppm. google.com

¹³C-NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the 160-180 ppm range. libretexts.orggoogle.com Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish proton-proton connectivities and through-space relationships, respectively, which was demonstrated in the structural elucidation of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid. unimi.itresearchgate.net

Table 4: ¹H-NMR Spectroscopic Data for Benzofuran Analogs

| Compound Name | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Reference |

|---|---|---|---|

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | DMSO-d₆ | 12.88 (s, 1H, COOH), 9.67 (s, 1H, OH), 7.28 (d, 1H, H5), 7.07 (d, 1H, H7), 6.80 (s, 1H, H3), 2.39 (s, 3H, CH₃) | unimi.it |

Table 5: ¹³C-NMR Spectroscopic Data for a Benzofuran Analog

| Compound Name | Solvent | Chemical Shifts (δ) in ppm | Reference |

|---|

The combination of these hyphenated and standalone techniques provides a comprehensive analytical profile, enabling unambiguous identification and ensuring the high purity required for subsequent scientific investigation.

Computational Chemistry and Theoretical Investigations of Benzofuran Carboxylic Acids

Density Functional Theory (DFT) for Electronic Structure and Geometric Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and geometric parameters of molecules with a favorable balance of accuracy and computational cost. physchemres.org For benzofuran (B130515) derivatives, calculations are commonly performed using the B3LYP hybrid functional combined with a comprehensive basis set like 6-311++G(d,p). nih.govresearchgate.net This level of theory has demonstrated excellent consistency between theoretical parameters and experimental results for molecular geometry, vibrational frequencies, and electronic properties. nih.gov

Geometry optimization using DFT reveals key structural details. For instance, studies on 1-benzofuran derivatives show that the molecules exhibit a pseudo-planar geometry. physchemres.org The optimization process calculates the most stable conformation by minimizing the energy of the molecule, providing precise bond lengths, bond angles, and dihedral angles that serve as the foundation for all subsequent computational analyses. aip.org

Molecular Electrostatic Potential (MEP) mapping is a vital tool for understanding the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP surface illustrates the electrostatic potential on the electron density surface, using a color spectrum to denote different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential.

In studies of benzofuran carboxylic acids, MEP maps consistently show the most negative potential localized around the oxygen atoms of the carboxylic group, highlighting them as the primary sites for electrophilic interactions. nih.govresearchgate.net Conversely, the hydrogen atom of the carboxylic hydroxyl group is characterized by a strong positive potential, marking it as a key site for nucleophilic interactions and hydrogen bonding. bhu.ac.in This charge distribution is fundamental to the molecule's ability to form dimers through hydrogen bonding and to interact with biological targets. researchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in describing the chemical reactivity and kinetic stability of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. researchgate.net

Computational studies on benzofuran carboxylic acid derivatives have calculated these values to predict their reactivity. For example, analysis of 1-benzofuran-2-carboxylic acid and related structures shows that the electron density in the HOMO is typically distributed over the benzofuran ring system, while the LUMO is often centered on the carboxylic acid moiety and adjacent atoms. nih.govresearchgate.net The energy gap provides insight into the charge transfer interactions that can occur within the molecule. A lower HOMO-LUMO gap is also associated with enhanced non-linear optical (NLO) properties. jetir.org

Table 1: Frontier Molecular Orbital Energies for Benzofuran Carboxylic Acid Analogs

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-Benzofuran-2-carboxylic acid | DFT/B3LYP/6-31G(d,p) | -6.367 | -1.632 | 4.735 |

| 7-Methoxy-benzofuran-2-carboxylic acid | DFT/B3LYP/6-311+G(d,p) | -6.218 | -2.029 | 4.189 |

Theoretical vibrational frequency calculations using DFT are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic wavenumbers, researchers can assign specific vibrational modes to the observed spectral bands. jetir.org There is generally a good correlation between the calculated and experimental values, which helps to confirm the molecular structure. researchgate.net

For benzofuran carboxylic acid derivatives, these calculations can precisely identify the characteristic vibrational modes. For instance, in a study on 7-methoxy-benzofuran-2-carboxylic acid, DFT calculations accurately predicted the broad band in the 3400-2525 cm⁻¹ region corresponding to the O-H stretching of the carboxylic acid and the sharp band around 1690 cm⁻¹ due to the C=O carbonyl stretch. jetir.org Such assignments are crucial for the structural characterization of newly synthesized compounds.

Prediction of Non-linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in materials science, particularly in optoelectronics and photonics. nih.gov Computational methods, specifically DFT, are used to predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net A high β value is indicative of a strong NLO response.

Benzofuran derivatives are considered promising candidates for NLO materials due to their extended π-conjugation system, which facilitates intramolecular charge transfer. physchemres.org Theoretical studies have shown that the NLO properties of benzofuran carboxylic acids are directly related to their electronic structure. nih.gov Molecules with a smaller HOMO-LUMO gap tend to have higher polarizability and, consequently, a larger hyperpolarizability, making them more effective NLO materials. jetir.orgresearchgate.net Computational analyses of 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid have confirmed that these molecules possess notable NLO properties, suggesting the potential of the broader class of benzofuran derivatives in this field. nih.govresearchgate.net

Theoretical Insights into Reaction Mechanisms and Substituent Effects

Computational chemistry offers profound insights into the mechanisms of chemical reactions and the effects of different functional groups on molecular reactivity. acs.org For 4-Methyl-1-benzofuran-3-carboxylic acid, the presence and position of the methyl and carboxylic acid groups significantly influence its chemical behavior.

The methyl group at the C4 position is an electron-donating group (EDG). Through inductive and hyperconjugation effects, it increases the electron density of the benzene (B151609) portion of the benzofuran ring system. This activation makes the ring more susceptible to electrophilic substitution reactions compared to the unsubstituted parent molecule. nih.gov Conversely, the carboxylic acid group at the C3 position is an electron-withdrawing group (EWG), which deactivates the furan (B31954) ring towards electrophilic attack. Computational tools like MEP mapping can visualize these electronic effects, confirming the regions most likely to participate in chemical reactions. researchgate.net Theoretical calculations can model reaction pathways and transition states, helping to predict the regioselectivity of reactions such as halogenation, nitration, and acylation on the benzofuran core. researchgate.net

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. researchgate.net This method is indispensable in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. researchgate.net

The benzofuran carboxylic acid scaffold has been the subject of numerous molecular docking studies to evaluate its potential against a variety of biological targets. These in silico analyses have shown that benzofuran derivatives can act as inhibitors for enzymes implicated in cancer, microbial infections, and other diseases. nih.govaip.orgnih.gov Docking simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic or π-alkyl interactions, that stabilize the ligand in the active site of the protein. atmiyauni.ac.in For example, docking studies of 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid have demonstrated their potential as inhibitors against cancer-related proteins. nih.gov These studies consistently highlight the carboxylic acid group as a key pharmacophoric feature, often forming critical hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in the target's active site. atmiyauni.ac.in

Table 2: Examples of Molecular Docking Studies on Benzofuran Derivatives

| Ligand (Analog) | Protein Target | Biological Context | Key Finding |

| 1-Benzofuran-3-carboxylic acid | Opioid receptors | Analgesic | The ligand showed low binding energies, indicating a potential inhibitor effect. researchgate.net |

| Benzofuran-thiazole hybrids | 1HOV protein | Anticancer | Compounds displayed remarkable antiproliferative activity, with docking revealing key hydrogen bond and π-π interactions. atmiyauni.ac.in |

| Benzofuran-1,3,4-oxadiazoles | M. tuberculosis Pks13 | Antitubercular | Derivatives showed excellent binding energies, comparable to a standard inhibitor, by interacting with catalytic residues. nih.gov |

| 5-nitrobenzofuran derivatives | Bacterial proteins (e.g., 1aj6) | Antibacterial | Synthesized compounds showed strong binding affinities, suggesting potential as antibacterial agents. researchgate.net |

This table showcases the application of molecular docking to various benzofuran derivatives, demonstrating the therapeutic potential of the core scaffold found in this compound.

Advanced Research Applications and Potential of Benzofuran Carboxylic Acids

Strategic Role as Synthetic Building Blocks in Complex Organic Synthesis

The benzofuran (B130515) nucleus is considered a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of natural products and synthetic compounds with significant pharmacological properties. nih.govrsc.orgresearchgate.net Benzofuran derivatives, including those with carboxylic acid functionalities, serve as crucial starting materials and intermediates for the synthesis of more complex, biologically active molecules. rsc.orgchemicalbook.com The presence of both the carboxylic acid group and the fused aromatic ring system allows for a variety of chemical transformations, enabling chemists to build upon this scaffold to develop novel therapeutic agents. chemicalbook.com The versatility of the benzofuran core allows for its incorporation into larger, more intricate molecular architectures, making it a valuable tool in the design and development of new drugs. niscair.res.inrsc.org

Exploratory Studies in Medicinal Chemistry (Mechanism-Oriented Research)

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties. nih.gov

Derivatives of benzofuran carboxylic acid have been a focal point of anticancer research. Studies have shown that these compounds can exert antiproliferative effects through various mechanisms.

One significant area of investigation is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. nih.govacs.orgnih.gov A series of novel benzofuran-based carboxylic acid derivatives featuring benzoic or hippuric acid moieties were synthesized and evaluated for their inhibitory action. acs.org Certain derivatives emerged as potent, submicromolar inhibitors of hCA IX. acs.orgnih.gov For instance, compound 9e (a benzofuran derivative with a meta-benzoic acid moiety) not only showed potent inhibition of hCA IX but also displayed promising antiproliferative activity against the MDA-MB-231 human breast cancer cell line, with an IC₅₀ value of 2.52 µM. acs.orgnih.gov Further investigation into its mechanism revealed that this compound could induce cell cycle disturbance and promote apoptosis in these cancer cells. acs.org

The general anticancer potential of the benzofuran scaffold is well-documented, with various derivatives showing cytotoxicity against a range of human cancer cell lines, including those of the lung, cervix, pancreas, and colon. nih.govnih.govnih.gov The mechanism often involves inducing apoptosis by blocking critical signaling pathways, such as the RAS/RAF/MEK/ERK pathway. nih.gov

Benzofuran carboxylic acid derivatives have demonstrated notable antimicrobial and antifungal activities. Research has shown that structural modifications, such as halogenation, can significantly enhance this bioactivity. mdpi.com

In one study, halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid were synthesized and tested. mdpi.com It was found that compounds where two hydrogen atoms of an acetyl group were substituted by halogens were active against Gram-positive cocci. mdpi.com Specifically, derivatives containing a halogen in the aromatic ring also exhibited antifungal activity against Candida albicans and Candida parapsilosis with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. mdpi.comresearchgate.net

Another key mechanism for the antimicrobial action of benzofuran derivatives is the inhibition of DNA gyrase B, an essential bacterial enzyme. mdpi.comnih.gov Novel benzofuran–pyrazole hybrid molecules have been synthesized and shown to be potent inhibitors of E. coli DNA gyrase B. mdpi.comnih.govresearchgate.net Compound 9 from one such study, a pyrido-triazine--benzofuran–pyrazole hybrid, demonstrated an IC₅₀ of 9.80 µM against the enzyme, comparable to the standard drug ciprofloxacin. mdpi.comnih.gov This inhibition of a crucial bacterial enzyme highlights a specific mechanism through which these compounds exert their antibacterial effect.

The anti-inflammatory properties of benzofuran derivatives are also an active area of research. A series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. researchgate.net Additionally, benzofuran-pyrazole based compounds have been assessed for their anti-inflammatory effects using the HRBC (human red blood cell) membrane stabilization assay, with most compounds showing substantial activity. mdpi.comnih.gov

The therapeutic potential of benzofuran carboxylic acids often stems from their ability to selectively inhibit specific enzymes or protein interactions crucial for pathological processes.

Carbonic Anhydrase: As detailed in the anticancer section, benzofuran-based carboxylic acids have been identified as effective and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are linked to tumorigenesis. nih.govacs.orgtandfonline.com Compounds 9b , 9e , and 9f were found to be submicromolar inhibitors of hCA IX, with Kᵢ values of 0.91, 0.79, and 0.56 μM, respectively. acs.orgnih.gov Their selectivity for the cancer-related isoforms over the cytosolic off-target isoforms (hCA I and II) makes them promising candidates for further development. nih.govacs.org

DNA Gyrase B: This bacterial enzyme is a well-established target for antibiotics. Benzofuran–pyrazole hybrids have been designed as inhibitors of this enzyme, with some compounds showing inhibitory concentrations in the low micromolar range, thereby providing a clear mechanism for their antibacterial activity. mdpi.comnih.gov

Chorismate Mutase: This enzyme is a key target for developing anti-tubercular agents as it is present in bacteria but not in animals. nih.gov Benzofuran derivatives have been designed and synthesized as inhibitors of Mycobacterium tuberculosis Chorismate Mutase (MtbCM). nih.govacs.org In silico docking studies showed these molecules interacting with key residues at the enzyme's interface site, and subsequent in vitro testing confirmed that several derivatives achieved 64–65% inhibition at a concentration of 30 μM. nih.govacs.org

GLK/GLKRP Interactions: Currently, there is no specific information available in the reviewed literature regarding the inhibition of glucokinase (GLK) and its regulatory protein (GLKRP) interactions by 4-Methyl-1-benzofuran-3-carboxylic acid or its close derivatives.

| Compound Class/Derivative | Target | Key Findings | Reference |

|---|---|---|---|

| Benzofuran-benzoic acid derivatives (e.g., 9e, 9f) | Carbonic Anhydrase IX (hCA IX) | Submicromolar inhibition with Kᵢ values of 0.79 µM and 0.56 µM, respectively. | acs.orgnih.gov |

| Benzofuran–pyrazole-pyrido-triazine hybrid (Compound 9) | DNA Gyrase B (E. coli) | Potent inhibition with an IC₅₀ of 9.80 µM. | mdpi.comnih.gov |

| 3-(Benzofuran-2-ylmethyl) substituted triazinones | Chorismate Mutase (M. tuberculosis) | Achieved 64–65% enzyme inhibition at 30 µM. | nih.govacs.org |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzofuran scaffolds. Research has revealed several key trends:

For Anticancer Activity: The position and nature of substituents on the benzofuran ring are critical. mdpi.comnih.govnih.gov In the context of carbonic anhydrase inhibitors, linking the benzofuran tail to a benzoic acid moiety resulted in more potent inhibition of hCA IX compared to a hippuric acid moiety. acs.org Furthermore, the substitution pattern on the benzoic acid ring itself influences activity and selectivity. acs.org The addition of halogen atoms, such as bromine, to the benzofuran system has been shown to significantly increase cytotoxic activity against cancer cell lines. nih.govnih.gov

For Antimicrobial Activity: Halogenation is also a key strategy for enhancing antimicrobial effects. Studies on 3-benzofurancarboxylic acid derivatives showed that di-halogenation of an acetyl group was essential for activity against Gram-positive cocci, while the presence of a halogen on the aromatic ring conferred antifungal properties. mdpi.com SAR studies also indicate that for some derivatives, a free hydroxyl group at the C-6 position of the benzofuran core is essential for antibacterial activity. nih.govrsc.org

These SAR investigations provide a rational basis for the future design of more potent and selective benzofuran-based therapeutic agents. jst.go.jp

Other Potential Biological Activities (e.g., Antioxidant, Anti-parasitic, Anti-hyperglycemic, Anti-Alzheimer, Vasodilatory Properties)

The benzofuran scaffold, particularly when functionalized with a carboxylic acid group, is a cornerstone in the development of novel therapeutic agents due to its wide spectrum of biological activities. scienceopen.comrsc.org Researchers have extensively explored derivatives of this core structure, revealing significant potential in treating a variety of complex diseases. nih.govnih.gov

Antioxidant Properties: Several benzofuran derivatives have demonstrated notable antioxidant capabilities. nih.govchemicalbook.com These compounds can scavenge free radicals, which helps protect against oxidative stress, a key factor in numerous pathological conditions. chemicalbook.com For instance, studies on 6-benzofurancarboxylic acid have highlighted its antioxidant properties. chemicalbook.com The structure-activity relationship of various substituted benzofuran derivatives has been investigated, with compounds 66a–66g showing excellent antioxidant activity when tested at concentrations of 50, 100, and 200 μg/mL, using L-ascorbic acid as a positive control. nih.gov

Anti-parasitic and Antimicrobial Activity: The benzofuran nucleus is integral to compounds exhibiting anti-parasitic and broad-spectrum antimicrobial effects. nih.govrsc.org Research has shown that certain synthetic benzofuran derivatives are effective against various parasitic organisms. nih.gov Additionally, compounds such as benzofuran carbohydrazide (B1668358) and benzofuran carboxylic acid have shown remarkable activity against bacteria like E. coli, S. aureus, P. aeruginosa, and S. pyogenes. rsc.org Halogenated derivatives of 3-benzofurancarboxylic acid have also been prepared and tested, with some showing antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains. mdpi.com

Anti-hyperglycemic Properties: Benzofuran-containing compounds have emerged as significant candidates for managing diabetes. nih.gov A series of novel benzofuran-based chromenochalcones were synthesized and evaluated for their effects on glucose uptake in skeletal muscle cells and in animal models of diabetes. nih.gov Compounds 21, 22, and 24, in particular, showed a significant reduction in blood glucose levels in streptozotocin-induced diabetic rats. nih.gov Another study investigated 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid, a thiazole (B1198619) derivative, which successfully reduced blood glucose levels and demonstrated antioxidant and anti-inflammatory activities, suggesting its potential in diabetes treatment. nih.gov

Anti-Alzheimer Properties: The structural features of benzofuran derivatives make them promising agents for the treatment of Alzheimer's disease (AD). nih.gov Their mechanism of action often involves inhibiting key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), or preventing the aggregation of β-amyloid (Aβ) peptides. nih.govnih.govresearchgate.net A study on novel benzofuran-azacyclic hybrids identified compound 4m, which contains N-(2-hydroxyethyl)-piperazine and benzofuran moieties, as a potent dual inhibitor of both AChE and BACE-1 enzymes. nih.govacs.org The benzofuran scaffold is considered a valuable pharmacophore for developing multi-target drugs for this complex neurodegenerative disease. nih.govfrontiersin.org

Vasodilatory Properties: Certain benzofuran derivatives have been investigated for their cardiovascular effects, including vasodilating and hypotensive activities. rsc.org This suggests their potential application in managing hypertension and related cardiovascular disorders, further broadening the therapeutic scope of this versatile chemical class.

| Biological Activity | Compound Class / Example | Key Research Findings | Reference |

|---|---|---|---|

| Antioxidant | Substituted benzofuran derivatives (66a–66g) | Demonstrated excellent antioxidant activity in vitro compared to L-ascorbic acid. | nih.gov |

| Anti-parasitic | General Benzofuran Derivatives | Various synthetic derivatives have shown efficacy against parasitic organisms. | nih.gov |

| Anti-hyperglycemic | Benzofuran-based chromenochalcones (e.g., compounds 21, 22, 24) | Significantly reduced blood glucose levels in streptozotocin-induced diabetic rat models. | nih.gov |

| Anti-Alzheimer | Benzofuran-azacyclic hybrid (compound 4m) | Showed potent dual inhibitory activity against both AChE and BACE-1 enzymes. | nih.gov |

| Vasodilatory | General Benzofuran Derivatives | Some derivatives exhibit vasodilating and hypotensive properties. | rsc.org |

Contributions to Materials Science and Niche Applications

The rigid, planar structure and inherent electronic properties of the benzofuran ring system make its derivatives highly valuable in the field of materials science. alfa-chemistry.com These compounds are utilized in the development of advanced materials for electronics, optics, and specialty chemicals. nih.gov

Organic Electronic Materials and Fluorescent Compounds

Benzofuran derivatives are increasingly recognized for their excellent carrier transport and light-emitting properties, making them suitable for use in organic electronics. alfa-chemistry.com Their stability, rigidity, and high fluorescence quantum yield are key attributes for these applications. nih.govnih.gov

Organic Light Emitting Diodes (OLEDs): Derivatives of benzofuran are used as host materials in the design of high-performance OLEDs. alfa-chemistry.comnih.gov They possess high glass transition temperatures and thermal stability, which contribute to the longevity and efficiency of the devices. alfa-chemistry.com

Organic Field-Effect Transistors (OFETs): The semiconducting properties of benzofuran derivatives are harnessed in OFETs. alfa-chemistry.com Fused-ring systems incorporating benzofuran can be designed to create ambipolar semiconductor materials, which are crucial for developing complex organic microelectronics. alfa-chemistry.comnih.gov

Fluorescent Compounds and Probes: Many benzofuran derivatives exhibit strong fluorescence. rsc.orgresearchgate.net This property is exploited in the development of fluorescent probes for biological imaging and sensors. nih.govnih.gov By modifying the benzofuran structure with different donor and acceptor substituents, researchers can tune the optical properties, such as absorption and emission wavelengths, for specific applications. nih.gov For example, certain derivatives of the Green Fluorescent Protein (GFP) chromophore containing a benzofuran moiety show significantly enhanced fluorescence. rsc.org

Applications in Dyes, Pigments, and Fragrance Chemistry

The chemical versatility of the benzofuran scaffold also lends itself to applications in the production of dyes, pigments, and fragrances.

Dyes and Pigments: Benzofuran derivatives have been used in the synthesis of industrial dyes and optical brighteners. nih.govresearchgate.net Dyes based on benzofuran heterocycles have also been investigated for use as efficient photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The ability to create a wide range of colored compounds by modifying the benzofuran core makes them attractive for these applications.

Fragrance Chemistry: The fragrance industry continually seeks new molecules to create novel scents. google.comgoogle.com Certain benzofuran derivatives, such as 3-methyl-benzofuran-5-ol and various octahydro-benzofurans, have been identified as valuable fragrance materials. google.comgoogle.com These compounds contribute unique odor notes and characteristics that perfumers can use to enhance or modify fragrance formulations for perfumes, colognes, and personal care products. google.com

| Application Area | Specific Use | Key Properties of Benzofuran Derivatives | Reference |

|---|---|---|---|

| Organic Electronics | Organic Light Emitting Diodes (OLEDs) | High thermal stability, good carrier mobility, suitable energy levels. | alfa-chemistry.com |

| Organic Field-Effect Transistors (OFETs) | Excellent carrier transport, ambipolar semiconducting properties. | alfa-chemistry.com | |

| Fluorescent Materials | Biological Imaging Probes & Sensors | High fluorescence quantum yield, tunable emission wavelengths. | nih.govrsc.org |

| Specialty Chemicals | Dyes and Pigments | Used as optical brighteners and photosensitizers in solar cells. | nih.govresearchgate.net |

| Fragrance Chemistry | Creation of new scents for perfumes and personal care products. | Unique and desirable odor characteristics. | google.comgoogle.com |

Role in Advanced Analytical Chemistry Method Development (e.g., HPLC Detection)

Benzofuran carboxylic acids also play a role in the advancement of analytical chemistry. Their distinct chemical structures and properties can be utilized in the development and optimization of detection methods. For example, benzofuran-6-carboxylic acid is a key component in a high-performance liquid chromatography (HPLC) method designed for the detection of related substances in certain pharmaceutical preparations. chemicalbook.com The use of this compound helps to effectively resolve and quantify impurities, addressing challenges where related substances might otherwise be undetectable. chemicalbook.com This application underscores the importance of benzofuran carboxylic acids not only as active agents or materials but also as critical reference standards and reagents in quality control and analytical methodology.

Future Research Trajectories and Emerging Trends in 4 Methyl 1 Benzofuran 3 Carboxylic Acid Research

Development of Sustainable and Green Synthetic Methodologies for Benzofuran (B130515) Carboxylic Acids

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including benzofuran carboxylic acids. Future research will likely focus on the development of more environmentally benign and sustainable methods for the preparation of 4-Methyl-1-benzofuran-3-carboxylic acid and its derivatives. This includes the use of less hazardous solvents, reduction of energy consumption, and the utilization of catalytic processes.

Recent advancements in the synthesis of benzofuran rings have highlighted several green approaches. nih.gov Palladium-catalyzed reactions, for instance, have been shown to be effective under mild conditions, sometimes even at room temperature and without vigorous stirring, thereby minimizing energy input. elsevier.es The use of benign solvents like 2-propanol or acetone, often diluted with water, further enhances the green credentials of these synthetic routes. elsevier.es One-pot syntheses, which reduce the number of separate reaction and purification steps, are also gaining traction. For example, a one-pot method reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst and an eco-friendly deep eutectic solvent has been reported for the synthesis of benzofuran derivatives. nih.govacs.org

Future efforts in this area will likely involve the adaptation and optimization of these and other innovative catalytic strategies for the specific synthesis of this compound, aiming for high yields and purity while adhering to the principles of sustainable chemistry.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzofuran Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Catalysts | Often stoichiometric reagents | Catalytic amounts of metals (e.g., Pd, Cu, Ru) nih.gov |

| Solvents | Often hazardous organic solvents | Benign solvents (e.g., water, ethanol, acetone), deep eutectic solvents nih.govelsevier.esacs.org |

| Energy Input | Often requires high temperatures and prolonged reaction times | Milder reaction conditions, microwave-assisted synthesis elsevier.es |

| Reaction Steps | Multi-step procedures | One-pot reactions, tandem processes nih.govacs.org |

| Atom Economy | Can be low | Generally higher |

Integration of Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design and discovery of new bioactive molecules. For this compound, these approaches can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations, for example, can be employed to investigate the molecular properties of benzofuran carboxylic acid derivatives. jetir.orgnih.gov Such studies can elucidate the optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior. jetir.orgresearchgate.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) can provide information about the chemical reactivity and kinetic stability of the molecule. jetir.org

Molecular docking studies are another powerful computational tool that can predict the binding modes and affinities of this compound and its derivatives with specific protein targets. nih.govresearchgate.net This information is invaluable for the rational design of new analogues with improved potency and selectivity. nih.gov The integration of these computational methods will undoubtedly accelerate the discovery of novel applications for this compound in medicinal chemistry and materials science.

Exploration of Novel Derivatization Strategies for Tailored Functionality

The functionalization of the this compound scaffold through various derivatization strategies is a key avenue for tailoring its properties for specific applications. The carboxylic acid group, in particular, serves as a versatile handle for chemical modification.

Future research will likely explore the synthesis of a wide range of derivatives, including esters, amides, and more complex hybrid molecules. The synthesis of novel benzofuran-based pyrazoline-thiazoles and fluorinated pyrazole-thiazole derivatives has been reported to yield compounds with potential antimicrobial activities. nih.gov Similarly, the creation of benzofuran-2-carboxamide (B1298429) derivatives has been explored for various biological applications. mdpi.com

The introduction of different substituents on the benzofuran ring system can also significantly impact the molecule's biological activity. For instance, the addition of halogen atoms has been shown to enhance the anticancer properties of some benzofuran derivatives, likely due to the formation of halogen bonds with biological targets. nih.gov The systematic exploration of such derivatization strategies will be crucial for unlocking the full potential of the this compound core.

Table 2: Potential Derivatization Sites on this compound

| Position | Functional Group | Potential Modifications |

| 3 | Carboxylic Acid | Esterification, Amidation, Halogenation (e.g., via Hunsdiecker reaction), Reduction to alcohol |

| 4 | Methyl Group | Oxidation, Halogenation |

| Benzene (B151609) Ring | Aromatic C-H | Halogenation, Nitration, Sulfonation, Friedel-Crafts reactions |

Interdisciplinary Research Integrating Chemical Synthesis with Mechanistic Biological Inquiry

A deeper understanding of the biological mechanisms of action of this compound and its derivatives will be critical for their development as therapeutic agents. This will require a highly interdisciplinary approach that integrates synthetic chemistry with mechanistic biology.

Benzofuran derivatives have been reported to possess a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov For example, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains. mdpi.com

Future research should focus on elucidating the specific molecular targets and signaling pathways that are modulated by this compound and its analogues. This could involve a combination of techniques such as target-based screening, phenotypic screening, and 'omics' approaches (genomics, proteomics, metabolomics). A thorough understanding of the structure-activity relationships (SAR) will also be essential for optimizing the biological activity and minimizing off-target effects. researchgate.netnih.gov

Expanding Applications in Novel and Emerging Technologies

Beyond the traditional focus on medicinal chemistry, future research may uncover novel applications for this compound in emerging technologies. The unique photophysical and electronic properties of the benzofuran scaffold make it an attractive candidate for applications in materials science.

For instance, benzofuran derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as organic transistors. rsc.org The conjugated π-system of the benzofuran ring can be tuned through chemical modification to achieve desired electronic and optical properties.

Furthermore, the carboxylic acid functionality of this compound could be exploited for the development of novel sensors, polymers, or functional coatings. The ability to tailor the properties of this molecule through derivatization opens up a wide range of possibilities for its application in diverse technological fields. As our understanding of this compound grows, so too will the scope of its potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-1-benzofuran-3-carboxylic acid, and how can purity be ensured during preparation?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzofuran precursors followed by carboxylation. Key intermediates, such as methyl-substituted benzofuran derivatives, are synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions. Purification is critical due to byproducts; column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are recommended to achieve ≥95% purity . Confirming purity requires HPLC (C18 column, UV detection at 254 nm) and NMR (1H/13C) to verify absence of regioisomers or unreacted starting materials .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H NMR : Look for characteristic peaks: methyl group (δ ~2.4 ppm), aromatic protons (δ ~6.8–7.5 ppm), and carboxylic acid proton (δ ~12–13 ppm, broad if not derivatized).

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass should match C₁₀H₈O₃ (theoretical m/z 176.0473 for [M+H]⁺).

Cross-referencing with published spectral libraries in peer-reviewed journals is essential to avoid misassignment .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize oxidation of the benzofuran ring and carboxylic acid group. Lyophilization is advised for long-term storage. Avoid aqueous solutions at neutral pH due to potential decarboxylation; instead, use acidic buffers (pH <4) for experimental preparations .

Advanced Research Questions

Q. How does the methyl group at position 4 influence the compound’s electronic properties and reactivity?

- Methodological Answer : The methyl group acts as an electron-donating substituent, stabilizing the benzofuran core via hyperconjugation. Computational studies (DFT calculations at B3LYP/6-31G* level) reveal increased electron density at the 3-carboxylic acid position, enhancing its acidity (pKa ~2.5–3.0). This electronic profile facilitates regioselective functionalization, such as esterification or amidation, at the carboxylic acid group under mild conditions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often arise from assay conditions. Standardize protocols:

- Antioxidant assays : Use DPPH radical scavenging with controlled pH and solvent (e.g., methanol vs. DMSO).

- Cytotoxicity : Validate cell-line specificity (e.g., HepG2 vs. MCF-7) and exclude endotoxin contamination via LAL testing.

Cross-validate with structurally analogous compounds (e.g., 3-aryltetrahydrofuran-3-carboxylic acids) to isolate structure-activity relationships .

Q. How can regioselective functionalization of the benzofuran core be achieved for targeted drug design?

- Methodological Answer : Leverage the electron-rich 2-position of the benzofuran for electrophilic substitution (e.g., nitration or halogenation). For example:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 2, followed by reduction to an amine for conjugation.

- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at position 5 using Pd(OAc)₂/XPhos catalysts.

Monitor reaction progress via TLC (silica, 1:1 ethyl acetate/hexane) and optimize yields by varying catalyst loading .

Q. What are the challenges in analyzing ecological toxicity data for this compound, and how can they be addressed?

- Methodological Answer : Limited ecotoxicity data (e.g., bioaccumulation potential, soil mobility) require predictive modeling:

- QSAR Models : Use EPI Suite™ to estimate log P (octanol-water partition coefficient) and biodegradability.

- Microcosm Studies : Simulate environmental fate using OECD 307 guidelines (aerobic soil degradation).

Note that the carboxylic acid group may enhance water solubility, reducing bioaccumulation risk compared to ester derivatives .

Methodological Considerations Table

| Research Aspect | Key Technique | Critical Parameters | Reference |

|---|---|---|---|

| Synthesis | Column Chromatography | Solvent polarity, silica gel mesh size | |

| Structural Validation | HRMS | Resolution >30,000, ion source stability | |

| Bioactivity | DPPH Assay | Radical concentration, incubation time | |

| Ecotoxicity | QSAR Modeling | Training set diversity, descriptor selection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.